Annomuricin A

Description

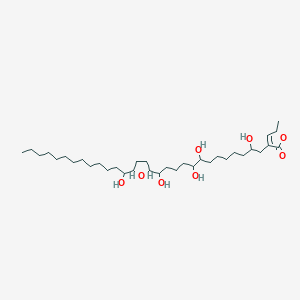

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLLEWSLYZCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937287 | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167172-78-3, 167355-37-5, 167355-39-7 | |

| Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annomuricin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annomuricin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Structural Elucidation Methodologies of Annomuricin a

Advanced Extraction and Fractionation Techniques for Annomuricin A

The initial step in studying this compound involves its extraction from plant material, most commonly the leaves of Annona muricata. nih.govdoc-developpement-durable.org This process is critical for obtaining a concentrated extract enriched with the target compound.

Solvent-Based Extraction Approaches for this compound Enrichment

The choice of solvent is a crucial factor in the extraction of this compound and other acetogenins (B1209576). These compounds are lipophilic, dictating the use of organic solvents for effective extraction. ui.ac.idresearchgate.net

Commonly, maceration is employed, where the plant material is soaked in a solvent at room temperature. fspublishers.orgplos.org Solvents with varying polarities, such as ethanol, methanol (B129727), ethyl acetate (B1210297), hexane (B92381), and chloroform, are utilized. ui.ac.idfspublishers.orgresearchgate.net Ethyl acetate has been highlighted as a particularly effective solvent for extracting acetogenins from Annona muricata leaves. ui.ac.idplos.org The process often involves repeated extractions to maximize the yield. plos.org

Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning to further enrich the acetogenin (B2873293) fraction. This typically involves partitioning the extract between an organic solvent (like ethyl acetate) and water to remove more polar, water-soluble compounds.

Chromatographic Separation Strategies for this compound Purification

Following extraction and initial fractionation, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of other phytochemicals.

Silica (B1680970) gel column chromatography is a fundamental technique used in the purification of this compound. plos.orgresearchgate.net The crude or partially purified extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used to elute the compounds. plos.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. oup.complos.org For instance, a gradient of hexane and ethyl acetate is a common mobile phase for separating acetogenins. plos.org

For final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and efficiency. plos.orgscielo.org.mx Preparative HPLC with a reverse-phase column, such as an ODS C18 column, is frequently employed. plos.orgscielo.org.mx The mobile phase typically consists of a gradient of methanol and water. plos.orgscielo.org.mx Detection is often carried out using a photodiode array (PDA) detector, with acetogenins typically showing absorption around 220 nm. plos.org

While less commonly reported specifically for this compound, countercurrent chromatography (CCC) is a valuable technique for the separation of natural products. This liquid-liquid partition chromatography method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. Its application in the broader field of acetogenin research suggests its potential utility in the purification of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

Spectroscopic and Spectrometric Characterization for this compound Structure Confirmation

Once a pure compound is isolated, a combination of spectroscopic and spectrometric techniques is used to elucidate its chemical structure. nih.govindexcopernicus.com

The structural determination of this compound relies heavily on a suite of advanced analytical methods:

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. nih.govindexcopernicus.com Tandem MS (MS/MS) experiments help in determining the sequence of the hydrocarbon chain and the location of functional groups. indexcopernicus.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govindexcopernicus.com 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different atoms and confirming the overall structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups, which are characteristic features of this compound. nih.govindexcopernicus.com |

| Ultraviolet (UV) Spectroscopy | Helps to identify the presence of chromophores, such as the α,β-unsaturated γ-lactone ring system. nih.govindexcopernicus.com |

The combined data from these techniques allowed for the unambiguous determination of the structure of this compound as a monotetrahydrofuran ring acetogenin possessing five hydroxyl groups. nih.gov

Advanced Spectroscopic Techniques in this compound Elucidation

The determination of the complex structure of this compound relies heavily on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are crucial for elucidating the intricate structure of this compound. encyclopedia.pubplos.orgoup.com These techniques help in determining the connectivity of atoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups. encyclopedia.pubplos.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, such as the α,β-unsaturated γ-lactone ring system characteristic of acetogenins. plos.org

Mass Spectrometry for this compound Structural Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. aboutscience.eu

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to fragment the molecule and analyze the resulting ions. This provides valuable information about the different structural components of this compound. oup.com The fragmentation pattern often shows successive losses of water molecules, indicating the presence of multiple hydroxyl groups. aboutscience.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, and is widely used in the analysis of acetogenins like this compound. oup.comaboutscience.eu

Quantitative Analytical Methods for this compound in Biological Matrices

The quantification of this compound in biological samples is essential for various studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly employed technique for this purpose.

A study on a potentially functional beverage from Annona muricata utilized Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer for chemical profiling, which included the tentative identification of this compound. scielo.org.mxredalyc.org Another study used HPLC with a photodiode array (PDA) detector for the analysis of acetogenins. nih.gov For quantification, a standard curve is typically generated using a pure standard of the compound. oup.com

The following table summarizes the analytical techniques used in the study of this compound:

Table 1: Analytical Techniques for this compound

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation |

| Mass Spectrometry (MS) | Structural Determination and Identification |

| Infrared (IR) Spectroscopy | Functional Group Identification |

| Ultraviolet (UV) Spectroscopy | Chromophore Identification |

Biosynthetic Pathways and Precursors of Annomuricin a

Polyketide Biosynthesis as the Foundational Pathway for Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins, including Annomuricin A, is widely believed to originate from the polyketide pathway. sciopen.comchem960.comnih.gov This pathway is analogous to fatty acid synthesis, utilizing acetate (B1210297) units to construct a long, linear polyketone chain. This carbon backbone is derived from long-chain fatty acids, typically C32 or C34, which are then modified to create the diverse structures seen in acetogenins. chem960.comresearchgate.net The formation of the characteristic γ-lactone ring is a key step, hypothesized to involve the combination of the terminal carboxylic acid of the fatty acid chain with a 2-propanol unit. nih.govresearchgate.net The result is a waxy, lipid-soluble molecule, a defining feature of this class of compounds. chem960.com

Elucidation of Specific Enzymatic Steps in this compound Formation

While the polyketide pathway provides the basic carbon skeleton, the creation of this compound's specific features, such as its single tetrahydrofuran (B95107) (THF) ring and multiple hydroxyl groups, requires a series of precise enzymatic modifications. The current biogenetic hypothesis suggests that the THF rings are formed through a process of oxidative cyclization. uni.lu This process is thought to begin with the selective polyepoxidation of an unsaturated fatty acid precursor containing multiple double bonds. researchgate.netresearchgate.net

Following the formation of epoxide rings, a cascade of intramolecular cyclizations, often referred to as domino cyclizations, is proposed to occur, leading to the formation of the stable five-membered THF rings. researchgate.net However, the specific enzymes from Annona muricata that catalyze these critical steps—the polyketide synthases (PKSs) that build the initial chain, the epoxidases that form the epoxides, and the cyclases that direct the ring closures—have not yet been fully isolated and characterized. This represents a significant area for future research, as identifying these enzymes would provide a deeper understanding of how the remarkable structural diversity of acetogenins is achieved. uni.lunih.gov

Identification of Precursors and Intermediate Metabolites in this compound Biosynthesis

The direct, step-by-step biosynthetic pathway to this compound has not been fully mapped out through experimental labeling studies. However, researchers have isolated several compounds from Annona muricata and related species that are considered putative precursors and key intermediates in the general biosynthesis of acetogenins. researchgate.net

The proposed biogenesis begins with linear polyunsaturated precursors. Compounds such as muricadienin , muridienins , and chatenaytrienins , which are long-chain fatty acids with a lactone ring but without the THF ring structure, have been isolated and are considered to be the early precursors. researchgate.netuni.luuni.lu

The subsequent step is believed to be the epoxidation of these polyenes. The isolation of epoxymurins A and B from Annona muricata supports this hypothesis, representing the next stage in the pathway. researchgate.net Further evidence for the biogenetic route comes from the identification of more complex intermediates. Coronin , a di-epoxide acetogenin (B2873293), and montecristin , a dihydroxy acetogenin, have been isolated from the roots of A. muricata and are proposed as key metabolites in the formation of THF rings. researchgate.netuni.lunih.govlipidmaps.org Additionally, sabadelin , another acetogenin intermediate, has been identified and is suggested to be a biogenetic precursor of mono-THF acetogenins. researchgate.netnih.govwikipedia.org These findings collectively suggest a pathway that proceeds from linear polyenes to epoxidized chains, which then cyclize to form the final hydroxylated THF-containing structure of this compound.

Spatial and Temporal Distribution of this compound Biosynthesis in Annona muricata

The production and accumulation of acetogenins within the Annona muricata plant are not uniform, varying significantly by plant part, developmental stage, and even season. Recent histochemical studies have revealed that acetogenins are primarily localized within specialized secretory cavities and idioblast cells throughout the plant. frontiersin.orgnih.gov

Quantitative analysis demonstrates a clear pattern related to the age of the plant material. In general, mature plant organs contain higher concentrations of acetogenins than their younger counterparts. frontiersin.org The highest accumulation of total acetogenins has been observed in the mature leaves, followed by the mature unripe fruit rind and mature root bark. frontiersin.org Studies on the early development of A. muricata seedlings also show a dynamic variation in acetogenin content in the roots, stem bark, and leaves as the plant grows. nih.gov

Furthermore, the biosynthesis appears to be influenced by seasonal changes. One study investigating the insecticidal properties of leaf extracts, an activity attributed to acetogenins, found that the bioactivity was highest in leaves collected during the dry season (October to February). This suggests that environmental factors and the phenological cycle of the plant play a crucial role in modulating the rate of acetogenin biosynthesis and accumulation. This spatial and temporal regulation indicates a complex control mechanism governing the production of this compound and related compounds within the plant.

Chemical Synthesis and Structural Modifications of Annomuricin a and Analogs

Total Synthesis Strategies for Annomuricin A

The total synthesis of complex Annonaceous acetogenins (B1209576) is a formidable task due to the presence of multiple stereocenters, including those on the hydroxylated THF core and the long alkyl chain. While a specific total synthesis dedicated exclusively to this compound is not prominently documented in publicly available research, the strategies employed for closely related acetogenins, such as asimicin and bullatacin (B1665286), provide a clear blueprint for how such a synthesis would be approached.

A landmark total synthesis of (+)-asimicin, a bis-THF acetogenin (B2873293), highlights a common bidirectional strategy. This approach involves the coupling of two key fragments. Researchers have utilized a (S,S)-diethyl tartrate-derived dialdehyde (B1249045) and an (R)-α-OSEM allylic stannane (B1208499) of high enantiomeric excess (95% ee) as the primary building blocks. The core bis-THF structure is constructed through an indium chloride-mediated bis-addition, followed by a sequential tosylation and treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). Stereocontrol is further managed using methods like Sharpless asymmetric epoxidation, and the characteristic γ-lactone ring is often installed in the final steps, for instance, through palladium-catalyzed carbonylation. This multi-step sequence, which for (+)-asimicin was reported to be 22 steps, underscores the inherent complexity of synthesizing these natural product architectures.

Similarly, the first total synthesis of (+)-bullatacin, another potent acetogenin, further illustrates the synthetic challenges and strategies within this chemical family. wikipedia.org These established synthetic routes for related compounds serve as the foundational strategies that would be adapted for a total synthesis of this compound, focusing on the stereocontrolled construction of its specific mono-THF ring system and hydroxylated alkyl chain.

Semi-Synthetic Approaches to this compound Derivatives

Semi-synthesis, which uses the natural product as a starting material for chemical modification, is a practical approach to generate derivatives that can possess improved potency, stability, or safety profiles. nih.govtapi.com For Annonaceous acetogenins, this strategy allows for the exploration of structure-activity relationships without undertaking a complex total synthesis.

While specific semi-synthetic studies starting from this compound are not widely reported, research on analogous acetogenins provides insight into the methodologies. Modifications often target the hydroxyl groups along the aliphatic chain or the butenolide ring. For example, derivatives of the natural product betulin (B1666924) have been created by attaching other bioactive molecules, such as α-lipoic acid, using esterification methods to produce novel conjugates. mdpi.com A similar approach could be applied to this compound, where its multiple hydroxyl groups offer sites for esterification, etherification, or oxidation to produce a library of derivatives.

The chemical modification of curcumin, another natural product, into pyrimidine (B1678525) analogues demonstrates how a core structure can be altered. nih.gov This involves a reaction of the diketone functionality with substituted phenyl ureas. nih.gov For acetogenins like this compound, the lactone ring or hydroxyl groups could be targeted for similar structural transformations to create novel derivatives with potentially enhanced biological properties.

Design and Synthesis of this compound Mimics and Analogs

Given the synthetic complexity of Annonaceous acetogenins, the design and synthesis of simplified mimics and analogs have become a crucial area of research. plos.org These efforts aim to capture the essential structural features responsible for biological activity in a more synthetically accessible scaffold.

Research has shown that the hydroxylated THF ring system and the α,β-unsaturated γ-lactone are key functional units for the activity of acetogenins. researchgate.net Therefore, many synthetic mimics retain these core components while simplifying the long aliphatic chain. For instance, novel acetogenin mimics have been synthesized containing furan, thiophene (B33073), or thiazole (B1198619) rings in place of the full alkyl chain, with some of these analogs showing more potent activity than the parent natural acetogenin. researchgate.net

Another strategy involves modifying the core THF rings. Replacement of the THF moieties with simpler ethylene (B1197577) glycol or catechol ethers has been shown to maintain bioactivity while significantly reducing synthetic complexity. One such representative analog demonstrated cytotoxicity comparable to the natural acetogenin bullatacin. These studies on modified analogs and mimics help to elucidate the structural requirements for the biological action of this class of compounds and can lead to the development of new therapeutic agents. plos.org

Glycoconjugation and Other Chemical Modifications for Targeted this compound Analogs

A significant challenge in the therapeutic application of Annonaceous acetogenins is their high lipophilicity and poor water solubility, which can limit bioavailability. nih.govnih.gov Glycoconjugation, the attachment of sugar moieties to a molecule, is a well-established strategy to improve the aqueous solubility and pharmacokinetic properties of drugs.

Studies on the acetogenins squamocin (B1681989) and bullatacin have demonstrated the feasibility and benefits of this approach. researchgate.net In one study, glucose or galactose residues were conjugated to the parent acetogenins. The resulting glycosyl derivatives showed greatly improved water solubility while maintaining a comparable level of in vitro cytotoxicity against several cancer cell lines. researchgate.net For example, galactosylated squamocin's solubility in phosphate-buffered saline was significantly enhanced compared to the parent compound. researchgate.net The attachment of the sugar moiety can be achieved through methods like copper-catalyzed azide-alkyne cycloaddition, which allows for the introduction of sugars at specific hydroxyl positions on the acetogenin backbone.

This strategy of glycoconjugation could be directly applied to this compound. By attaching sugar molecules to one or more of its hydroxyl groups, it is anticipated that new analogs with improved water solubility could be developed, potentially enhancing their therapeutic potential.

Molecular Mechanisms of Action of Annomuricin a

Mitochondrial Complex I Inhibition by Annomuricin A and Its Bioenergetic Consequences

This compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I. mdpi.com This inhibition is a cornerstone of its mechanism of action, leading to profound consequences for cellular energy production and metabolism.

Impact of this compound on NADH–Ubiquinone Oxidoreductase Activity

This compound directly targets and inhibits the activity of NADH–ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the electron transport chain. mdpi.com This enzyme complex is responsible for oxidizing NADH and transferring electrons to ubiquinone. wikipedia.org By obstructing this initial step, this compound effectively halts the flow of electrons through the respiratory chain. The mechanism of inhibition by acetogenins (B1209576) like this compound is believed to involve their binding to the ubiquinone reduction site within Complex I, thereby preventing the natural substrate from docking and accepting electrons. This blockade disrupts the entire electron transport process.

This compound-Mediated Perturbation of ATP Synthesis and Cellular Metabolism

The inhibition of Complex I by this compound has a direct and detrimental impact on the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. mdpi.commdpi.com The electron transport chain is intrinsically linked to oxidative phosphorylation, where the energy released from electron transfer is used to pump protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthase. creative-proteomics.com By inhibiting electron flow, this compound dissipates this proton motive force, leading to a significant reduction in ATP production. frontiersin.org This energy depletion severely affects cellular metabolism, as numerous processes vital for cell survival and proliferation are ATP-dependent. mdpi.commdpi.com

This compound-Induced Reactive Oxygen Species (ROS) Generation

The disruption of the electron transport chain by this compound can lead to an increase in the intracellular production of reactive oxygen species (ROS). mdpi.com When the electron flow is impeded at Complex I, electrons can leak and prematurely react with molecular oxygen, generating superoxide (B77818) anions and other ROS. plos.org While not the primary mechanism of all acetogenins, this elevated oxidative stress can contribute to cellular damage, including lipid peroxidation and DNA damage, further pushing the cell towards apoptosis. plos.org

This compound's Modulation of Apoptotic Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic, mitochondrial-mediated pathway. mdpi.commdpi.com This process is a highly regulated and essential mechanism for removing damaged or unwanted cells.

Initiation of Intrinsic (Mitochondrial-Mediated) Apoptosis by this compound

The apoptotic cascade initiated by this compound begins at the mitochondria. The significant decrease in mitochondrial membrane potential, a direct consequence of Complex I inhibition and subsequent ATP depletion, is a key initiating event. plos.org This depolarization can lead to the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane. plos.orgnih.gov The opening of the mPTP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. plos.orgnih.gov

One of the most critical of these factors is cytochrome c. plos.orgwikipedia.org Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering its oligomerization and the formation of a large protein complex known as the apoptosome. nih.govnih.gov

| Key Event | Description | Primary Consequence |

|---|---|---|

| Mitochondrial Complex I Inhibition | This compound blocks the activity of NADH–ubiquinone oxidoreductase. | Decreased electron transport. |

| ATP Depletion | Inhibition of oxidative phosphorylation leads to a drop in cellular ATP levels. | Energy crisis and metabolic stress. |

| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Initiation of the apoptotic cascade. |

| Cytochrome c Release | Pro-apoptotic factors are released from the mitochondria into the cytosol. | Formation of the apoptosome. |

This compound-Induced Activation of Caspase Cascade (Caspase-3, -7, -9)

The formation of the apoptosome serves as a platform for the activation of initiator caspases, most notably caspase-9. biovendor.com Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. biovendor.com Activated caspase-9 then initiates a downstream cascade by cleaving and activating executioner caspases, including caspase-3 and caspase-7. d-nb.infonih.gov

Caspase-9: As the primary initiator caspase in the intrinsic pathway, its activation is a direct result of apoptosome formation triggered by cytochrome c release. biovendor.comcellsignal.com Studies on the related acetogenin (B2873293), annomuricin E, have shown significant activation of caspase-9 in response to treatment. plos.orgresearchgate.net

Caspase-3 and Caspase-7: These executioner caspases are activated by caspase-9 and are responsible for the systematic dismantling of the cell. d-nb.infonih.gov They cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. mdpi.com Research has demonstrated the activation of both caspase-3 and caspase-7 following treatment with acetogenins. plos.orgresearchgate.netresearchgate.net

Regulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-Xl, Mcl-1, Bax) by this compound

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway of apoptosis, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-Xl, Mcl-1) members. oncotarget.comresearchgate.net this compound and related acetogenins disrupt this balance, thereby promoting cell death.

Molecular docking studies have revealed that acetogenins, including this compound, exhibit strong binding interactions with anti-apoptotic proteins, particularly Bcl-Xl, when compared to Bcl-2 and Mcl-1. nih.govdovepress.com The binding scores suggest that these natural compounds could act as selective inhibitors of Bcl-Xl, preventing it from sequestering pro-apoptotic proteins and thus promoting apoptosis. nih.govdovepress.com

Experimental studies on related acetogenins further support this mechanism. For instance, Annomuricin E has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax in colon cancer cells. mdpi.comencyclopedia.pub Similarly, the acetogenin mimic AA005 leads to the downregulation of Bcl-2 and Mcl-1. mdpi.com This shift in the Bax/Bcl-2 ratio is a key factor in initiating the mitochondrial-mediated apoptotic cascade. tandfonline.com The collective action of acetogenins involves decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which in turn allows for the increased expression of pro-apoptotic proteins such as Bax. mdpi.com

| Compound | Target Protein | Effect | Cell Line Context | Source |

|---|---|---|---|---|

| This compound | Bcl-Xl | Strong binding interaction (in silico) | N/A (Molecular Docking Study) | nih.govdovepress.com |

| Annomuricin E | Bcl-2 | Down-regulation | HT-29 (Colon) | mdpi.comencyclopedia.pub |

| Annomuricin E | Bax | Up-regulation | HT-29 (Colon) | mdpi.comencyclopedia.pub |

| Acetogenin Mimic AA005 | Bcl-2 | Down-regulation | SW620, RKO (Colon) | mdpi.com |

| Acetogenin Mimic AA005 | Mcl-1 | Down-regulation | SW620, RKO (Colon) | mdpi.comherbmedpharmacol.com |

This compound's Role in Nuclear Translocation of Apoptosis-Inducing Factor (AIF)

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon certain apoptotic stimuli, translocates to the nucleus to induce caspase-independent chromatin condensation and large-scale DNA fragmentation. nih.gov Research on an annonaceous acetogenin mimic, AA005, demonstrates a direct link between this class of compounds and AIF-mediated cell death. Treatment with AA005 was shown to promote the nuclear translocation of AIF in human colon cancer cell lines. mdpi.comnih.gov This event was observed through both subcellular fractionation and immunofluorescence assays, confirming the movement of AIF from the mitochondria to the nucleus following treatment. researchgate.net This AIF-dependent cell death pathway represents a caspase-independent mechanism through which acetogenins can exert their cytotoxic effects. mdpi.comnih.gov

This compound's Influence on Cell Cycle Regulation and Arrest Mechanisms

This compound and other acetogenins interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. By halting the cycle at specific checkpoints, these compounds can effectively inhibit the growth of cancer cells.

Studies on Annona muricata extracts and isolated acetogenins have consistently shown an ability to induce cell cycle arrest. The specific phase of arrest can vary depending on the compound and the cancer cell type. Extracts of Annona muricata have been reported to cause cell cycle arrest at the G0/G1 phase in lung and colon cancer cells. mdpi.comnih.govplos.org For instance, an ethyl acetate (B1210297) extract induced G1 arrest in HCT-116 and HT-29 colon cancer cells. plos.orgbrieflands.com Similarly, treatment of A549 lung cancer cells resulted in arrest at the G0/G1 phase. mdpi.comnih.gov Other studies using different acetogenins or extracts have noted arrest in the G1 phase. researchgate.netbrieflands.com In some contexts, such as in combination with other agents or in different cell lines, arrest at the G2/M phase has also been observed. herbmedpharmacol.combrieflands.com

| Compound/Extract | Affected Cell Cycle Phase | Cell Line | Source |

|---|---|---|---|

| Annomuricin E | G1 Arrest | HT-29, HCT-116 (Colon) | encyclopedia.pubnih.gov |

| Annonacin (B1665508) | G1 Arrest | T24 (Bladder) | researchgate.net |

| A. muricata Extract | G0/G1 Arrest | A549 (Lung) | mdpi.comnih.gov |

| A. muricata Extract | G1 Arrest | 4T1 (Breast) | brieflands.com |

| A. muricata Extract | G2/M Arrest | SCC-25 (Tongue Squamous Cell) | encyclopedia.pub |

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors. mdpi.com The checkpoint protein p21 (also known as p21WAF1/Cip1) is a potent inhibitor of CDK-cyclin complexes, particularly CDK2 and CDK1, and can induce cell cycle arrest at the G1/S and G2/M transitions. free.frmdpi.com

The acetogenin annonacin has been shown to stimulate the action of p21, which contributes to its ability to arrest the cell cycle in the G1 phase. researchgate.net p21 primarily mediates its effects by binding to and inhibiting the kinase activity of CDK2 and CDK1. free.fr By inhibiting CDK2, p21 prevents the G1/S transition, while its inhibition of CDK1 can lead to a G2 arrest. mdpi.commdpi.com While direct studies detailing this compound's specific interactions with CDK1, CDK2, and p21 are limited, the known effects of related acetogenins on inducing G1 arrest strongly suggest an interplay with the p21-CDK2 axis. researchgate.net

Effects of this compound on Specific Cell Cycle Phases (G0/G1, G1, S, G2/M)

Interference with Cellular Signaling Pathways by this compound

This compound can influence key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. scientificarchives.comprobiologists.com Aberrant activation of this pathway is a hallmark of many cancers. probiologists.com

Extracts from Annona muricata, containing compounds like this compound, have been shown to inhibit this crucial survival pathway. encyclopedia.pub In pancreatic cancer cells, A. muricata extract reduced the activation of Akt. mdpi.comencyclopedia.pub Downregulation of the PI3K/Akt/mTOR pathway is a known mechanism for inducing apoptosis and autophagy in cancer cells. nih.gov By suppressing the phosphorylation of key molecules like Akt and mTOR, Annona muricata constituents can inhibit the proliferation and survival of cancer cells. brieflands.com This inhibition represents a significant aspect of the compound's multifaceted anti-cancer mechanism. encyclopedia.pub

This compound's Interactions with ERK and JNK Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial regulators of cell proliferation, differentiation, and apoptosis. nih.gov The JNK pathway, often termed a stress-activated protein kinase (SAPK) pathway, can be initiated by MAP/ERK and is involved in the cellular damage response. nih.govfrontiersin.org

While direct studies on this compound are limited, research on the closely related acetogenin, annonacin, provides significant insights. Annonacin has been observed to decrease the phosphorylation of both ERK1/2 and JNK. frontiersin.orgnih.gov This reduction in phosphorylation suggests an inhibitory effect on these signaling cascades. In one study, annonacin demonstrated a more potent downregulation of ERK and other related protein expressions compared to curcumin. frontiersin.org The inhibition of these pathways is significant as they are implicated in the regulation of apoptosis. frontiersin.orgnih.gov

Wnt/β-catenin Signaling Pathway Disruption by this compound

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer (CRC). wikidata.orgresearchgate.netnih.gov In a dysregulated state, the protein β-catenin accumulates in the nucleus, where it activates the transcription of genes that promote cell proliferation. wikidata.orgnih.gov

Studies on extracts from Annona muricata, the plant source of this compound, have demonstrated a significant impact on this pathway. In animal models of DMH-induced colon cancer, treatment with A. muricata extract was found to reverse the molecular changes associated with the disease. researchgate.net Specifically, the extract decreased the elevated levels of Wnt, β-catenin, T-cell factor (Tcf), and lymphoid enhancer factor (Lef), which are key activators of the pathway. researchgate.net Concurrently, it restored the expression of Adenomatous Polyposis Coli (APC) and Glycogen synthase kinase 3 beta (GSK3β), crucial components of the "destruction complex" that targets β-catenin for degradation. wikidata.orgresearchgate.net These findings indicate that A. muricata constituents can inhibit CRC proliferation by deactivating the Wnt signaling pathway, suggesting a potential role for its acetogenins, like this compound, in this process. researchgate.net

Impact of this compound on Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions, proliferation, and survival. nih.govherbmedpharmacol.com Its dysregulation, often through overactivation, is linked to poorer outcomes in many cancers as it can help maintain pools of cancer stem cells. nih.govthegoodscentscompany.com The pathway is activated when a Notch receptor on one cell binds to a ligand on a neighboring cell, leading to the release of the Notch intracellular domain, which then travels to the nucleus to activate gene transcription. nih.gov

Research into annonaceous acetogenins from Annona muricata has revealed a notable interaction with this pathway. In several cell lines, these acetogenins have been observed to cause an increase in Notch expression. frontiersin.org This is a significant finding, as elevated Notch signaling is often correlated with resistance to certain cancer therapies. frontiersin.org

This compound's Inhibition of Metastasis-Related Processes

Metastasis, the process by which cancer cells spread from a primary tumor to form secondary tumors at distant sites, is a major cause of cancer-related mortality. mdpi.com This complex cascade involves cell migration, invasion of surrounding tissues, and degradation of the extracellular matrix (ECM). wikipedia.org Annonaceous acetogenins, including this compound, have been identified as suppressing these critical metastatic processes. nih.govthegoodscentscompany.com

Suppression of Cancer Cell Migration and Invasion by this compound

The ability of cancer cells to migrate and invade neighboring tissues is a foundational step in metastasis. mdpi.com Several studies highlight the potential of compounds from Annona muricata to inhibit these activities.

Aqueous leaf extracts of A. muricata were found to impair cell migration and invasion in the triple-negative breast cancer cell line MDA-MB-231. mdpi.com Similarly, ethanolic leaf extracts inhibited the migration of WiDr colon cancer cells. frontiersin.org The related acetogenin, annonacin, has also been shown to deter cell migration. uni.lu The mechanism for this inhibition may be linked to the ability of acetogenins to interfere with ATP production in the mitochondria of cancer cells, thereby reducing the energy available for migration. frontiersin.org Furthermore, extracts from A. muricata significantly reduced the invasive capacity of HT1080 fibrosarcoma cells in both 2D and 3D spheroid models. wikipedia.org A review of acetogenins explicitly lists this compound as a compound from A. muricata that contributes to the suppression of cell invasion and migration. nih.gov

Regulation of Matrix Metalloproteinases (MMP-2, MMP-9) by this compound

To invade surrounding tissues, cancer cells must break down the extracellular matrix, a process heavily reliant on enzymes like matrix metalloproteinases (MMPs). wikipedia.org MMP-2 and MMP-9, in particular, are key biomarkers in cancer progression due to their role in degrading components of the ECM. nih.gov

Research has demonstrated that extracts from various parts of the Annona muricata plant—including the fruit, stem, and seeds—can cause a significant, dose-dependent inhibition of both MMP-2 and MMP-9. nih.gov This inhibition was observed in the highly metastatic fibrosarcoma cell line HT1080. nih.gov In addition to directly inhibiting these enzymes, the extracts also up-regulated the expression of their natural endogenous inhibitors, namely REversion-inducing Cysteine-rich protein with Kazal motifs (RECK) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). nih.gov This dual-action mechanism suggests a comprehensive regulation of the metastatic machinery. Notably, this inhibitory effect on MMP-2 and MMP-9 appeared to be selective for tumor cells. wikipedia.orgnih.gov

Cellular and Subcellular Effects of Annomuricin a

Annomuricin A-Induced Mitochondrial Membrane Potential (MMP) Disruption

A critical event in the cellular impact of annomuricins is the disruption of the mitochondrial membrane potential (MMP). The mitochondrion is central to cellular energy production and is a key regulator of apoptosis. researchgate.net Its membrane potential is an essential indicator of mitochondrial health and function. researchgate.net

Studies on annomuricin E, a closely related acetogenin (B2873293), have demonstrated its capacity to trigger mitochondria-initiated events, including the dissipation of the MMP. plos.orgresearchgate.netnih.gov This disruption is a pivotal step in the intrinsic pathway of apoptosis. Acetogenins (B1209576), as a class, are known to induce apoptosis by impairing the MMP. encyclopedia.pub This impairment can be triggered by an increase in reactive oxygen species (ROS) and changes in the expression of regulatory proteins like those in the Bcl-2 family. plos.orgencyclopedia.pub The loss of MMP signifies a compromise in mitochondrial function and precedes the release of pro-apoptotic factors into the cell's cytoplasm. plos.orgencyclopedia.pub

Table 1: Research Findings on Acetogenin-Induced MMP Disruption Click on column headers to sort

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Annomuricin E | HT-29 (Human Colon Cancer) | Triggered mitochondria-initiated events, including dissipation of mitochondrial membrane potential. | plos.orgnih.gov |

| Acetogenins (general) | Colorectal Cancer Cells | Impair mitochondrial membrane potential, leading to mitochondria-mediated apoptosis. | encyclopedia.pub |

This compound's Role in Cytochrome c Release from Mitochondria

The disruption of the mitochondrial membrane potential is directly linked to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. ebi.ac.uk Among the most significant of these is cytochrome c. ebi.ac.uk

Once the MMP is compromised, the permeability of the mitochondrial outer membrane increases, leading to the leakage of cytochrome c. plos.orgencyclopedia.pub Research shows that annomuricin causes cytochrome c to leak from the mitochondria. encyclopedia.pub Specifically, studies on annomuricin E in HT-29 colon cancer cells confirmed that the dissipation of the MMP is followed by the leakage of cytochrome c from the mitochondria into the cytosol. plos.orgresearchgate.netnih.gov This release is a crucial step in the apoptotic cascade, as cytosolic cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases (like caspase-9) and subsequently, executioner caspases, propelling the cell towards apoptosis. plos.orgencyclopedia.pub

Effects of this compound on Cellular Membrane Integrity and Permeability (e.g., LDH leakage)

The cytotoxic effects of annomuricins extend to the integrity of the cellular plasma membrane. A common method to assess loss of membrane integrity is to measure the leakage of cytoplasmic enzymes into the surrounding culture medium. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon irreversible membrane damage, making it a reliable biomarker for cytotoxicity. plos.orgtiarisbiosciences.com

A study investigating the effects of annomuricin E on HT-29 cells utilized an LDH assay to confirm its cytotoxic effects. plos.org The results showed that increasing concentrations of annomuricin E led to a significant release of LDH compared to control cells. plos.org This LDH leakage indicates a loss of cell membrane integrity and permeability, which can be a feature of late-stage apoptosis or necrosis. mdpi.com The significant LDH release was observed at concentrations consistent with the compound's cytotoxic IC50 value, substantiating the compound's ability to induce cell death. plos.org

Table 2: Annomuricin E-Induced LDH Leakage in HT-29 Cells Click on column headers to sort

| Compound | Cell Line | Observation Period | Key Finding | Reference |

|---|---|---|---|---|

| Annomuricin E | HT-29 | 24 hours | Significant LDH release at concentrations of 4 to 16 μg/ml, indicating loss of membrane integrity. | plos.org |

DNA Fragmentation and Genotoxicity Induction by this compound (e.g., Annonacin)

The final stages of apoptosis often involve the breakdown of the cell's genetic material. Genotoxicity is a broad term for adverse effects on DNA, including DNA fragmentation and chromosomal damage. biobide.com While direct studies on this compound's genotoxicity are limited, research on the related acetogenin, annonacin (B1665508), provides significant insights.

Annonacin has been shown to induce apoptotic cell death associated with DNA fragmentation, a hallmark of apoptosis. nih.gov In studies on endometrial cancer cells, treatment with annonacin led to a significant increase in TUNEL-positive signals, which indicate the presence of DNA strand breaks. nih.gov This DNA fragmentation is mediated by the activation of caspases, such as caspase-3. nih.govresearchgate.netalfa-chemistry.com However, the broader genotoxic profile of Annona muricata compounds is complex. An in vivo study using aqueous and ethanolic leaf extracts of A. muricata found no genotoxic effects in rodent models. nih.gov In contrast, a different study reported that annonacin exhibited genotoxic activity against human breast cancer (MCF-7) cells, as measured by the comet assay which detects DNA damage. researchgate.net This suggests that the genotoxic potential may be context-dependent, varying with the specific compound and cell type being studied. DNA fragmentation is a consequence of the apoptotic process, which can be triggered by cytotoxic, but not necessarily genotoxic, compounds. mdpi.com

In Vitro Biological Activities of Annomuricin a

Anti-proliferative Effects of Annomuricin A in Cancer Cell Models

This compound, isolated from the leaves of Annona muricata, has been evaluated for its cytotoxic and anti-proliferative properties against various human tumor cell lines. nih.gov In vitro studies have demonstrated its capacity to inhibit the growth of cancer cells, with its potency varying depending on the specific cell line.

One study reported the effective dose (ED50) of this compound against several cancer cell lines. It showed notable activity against human lung carcinoma (A549) with an ED50 value of 0.33 μg/mL. nih.gov Its effect was less potent against human breast carcinoma (MCF-7) and human colon adenocarcinoma (HT-29), with ED50 values recorded as greater than 1.0 μg/mL for both. nih.gov Further research indicated that at a concentration of 20 μg/mL, this compound could reduce the viability of human prostate cancer (PC-3) cells by 86.0%. nih.gov

Research on Multidrug Resistance (MDR) Reversal by this compound Analogs (e.g., ABCB1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Research has focused on acetogenins (B1209576), as analogs of this compound, for their potential to overcome MDR.

Computational and in vitro studies have highlighted the potential of these compounds as MDR modulators. An in-silico study investigating 24 different Annonaceous acetogenins identified Annonacin (B1665508) A and Annomuricin E as having a high binding affinity for the drug-binding region of P-gp (ABCB1). nih.gov Another computational analysis further supported this, showing that Annonacin A docked with a greater binding affinity at the ATP binding site of ABCB1 than the known inhibitor Verapamil, and molecular dynamics simulations indicated that Annonacin A would form a stable complex at this site. tandfonline.comresearchgate.netinformahealthcare.com This suggests a mechanism of competitive inhibition, where the acetogenin (B2873293) could block the transporter, preventing the efflux of anticancer drugs. nih.gov

These computational predictions have been supported by laboratory research. A 2024 study demonstrated that the acetogenin annonacin could significantly reduce the expression of P-gp in oxaliplatin-resistant human colon cancer cells. nih.gov Furthermore, it was observed that annonacin treatment led to an increased intracellular accumulation of calcein-AM, a known P-gp substrate, in these resistant cells. nih.gov This provides direct evidence that this analog can inhibit the efflux function of P-gp and help reverse the MDR phenotype. nih.govresearchgate.net Similarly, the acetogenin Bullatacin (B1665286) has shown potent cytotoxicity against MDR human mammary adenocarcinoma cells, further underscoring the potential of this class of compounds in overcoming drug resistance. derpharmachemica.comnih.gov

General Annonaceous Acetogenin Biological Activities in Research Contexts

The biological activities of Annonaceous acetogenins extend beyond their anti-cancer properties, encompassing a broad spectrum of effects observed in non-human models. These activities are largely attributed to their primary mechanism of inhibiting mitochondrial Complex I. austinpublishinggroup.comresearchgate.net

Anti-parasitic Activity: Acetogenins have been investigated for their effects against various parasites. researchgate.net Studies have demonstrated their activity against protozoans such as Leishmania and Trypanosoma species. nih.govscielo.br For instance, acetogenins isolated from Annona cornifolia showed 100% inhibition of Trypanosoma cruzi amastigotes and trypomastigotes at a concentration of 20 µg/mL. scielo.br Specific compounds, including Annonacin A, have shown activity against both Leishmania species and T. cruzi. ird.fr Extracts from Annona senegalensis containing acetogenins have also been found to be active against Leishmania major, Leishmania donovani, and Trypanosoma brucei brucei. researchgate.net

Insecticidal Activity: The insecticidal properties of Annonaceous acetogenins are well-documented. researchgate.netscielo.brresearchgate.net They are toxic at low concentrations to a wide range of insects, often targeting larval stages. scielo.br Significant research has been conducted on their effects against agricultural pests like Spodoptera frugiperda (fall armyworm). scielo.brscirp.orgconicet.gov.ar The natural acetogenin rolliniastatin-2, for example, caused 100% mortality of early instar S. frugiperda larvae when incorporated into their diet. scirp.org

Antimicrobial Activity: Research has shown that acetogenins possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com The proposed mechanism involves the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the bacterial respiratory chain, which disrupts ATP production and leads to cell death. researchgate.netmdpi.com Studies using purified acetogenins from A. muricata seeds demonstrated superior antibacterial performance compared to crude extracts, with significant inhibition of pathogens like Listeria monocytogenes. mdpi.com The effectiveness of these compounds can be enhanced when formulated into nanosuspensions, which improves their permeability into bacterial cells. tandfonline.com

In Vivo Research Models of Annomuricin a Non Clinical Focus

Preclinical Animal Models for Cancer Research Involving Annomuricin A

Direct preclinical animal studies focusing exclusively on the isolated compound this compound are limited in publicly accessible scientific literature. However, research on extracts of Annona muricata, which contain this compound among other acetogenins (B1209576), and studies on other specific acetogenins provide important context for its potential anti-cancer effects in vivo.

Extracts from Annona muricata have been evaluated in several xenograft models. A 5-week dietary administration of A. muricata fruit extract to mice with MDA-MB-468 breast cancer xenografts resulted in significant inhibition of tumor growth. frontiersin.orgencyclopedia.pub This was associated with a decrease in the expression of key signaling proteins like the epidermal growth factor receptor (EGFR), p-EGFR, and p-ERK by 56%, 54%, and 32.5% respectively. frontiersin.orgencyclopedia.pub Similarly, in a pancreatic cancer xenograft model using CD18/HPAF cells, graviola extract demonstrated efficacy in reducing tumor growth. encyclopedia.pubnih.gov Another acetogenin (B2873293), Annonacin (B1665508), administered to nude mice with MCF-7 breast cancer xenografts, was shown to decrease the expression of cyclin D1 and Bcl-2 proteins, indicating an induction of apoptosis and cell cycle arrest. herbmedpharmacol.com

Furthermore, the chemopreventive potential of an ethyl acetate (B1210297) extract of A. muricata leaves was investigated in a chemically induced tumorigenesis model. In rats treated with azoxymethane (B1215336) to induce colonic aberrant crypt foci (ACF), a precursor to colorectal cancer, the extract significantly reduced the formation of these foci. plos.org The study also isolated Annomuricin E, a related acetogenin, and investigated its effects in vitro. plos.org While these studies point to the potential of the compound class, specific in vivo data on this compound's effect on tumor growth in xenograft or chemically induced models is not yet established. An in silico study did suggest that this compound, along with other acetogenins like Annonacin and Annohexocin (B14071144), had high docking scores for reversing ABCB1-mediated multidrug resistance in colon cancer, a promising avenue for future in vivo validation. nih.gov

| Model System | Compound/Extract | Cancer Type | Key Findings | Citation(s) |

| Mouse Xenograft | Annona muricata Fruit Extract | Breast (MDA-MB-468) | 56% inhibition of EGFR protein expression; tumor growth inhibition. | frontiersin.orgencyclopedia.pub |

| Nude Mouse Xenograft | Annonacin | Breast (MCF-7) | Decreased expression of cyclin D1 and Bcl-2. | herbmedpharmacol.com |

| Mouse Xenograft | Graviola Extract | Pancreatic (CD18/HPAF) | Reduced tumor growth. | encyclopedia.pubnih.gov |

| Rat Model | Annona muricata Leaf Extract | Colon (Azoxymethane-induced) | Reduction in aberrant crypt foci (ACF). | plos.org |

Investigations into this compound's Systemic Distribution and Metabolism in Animal Systems

The scientific literature contains very limited information regarding the systemic distribution, metabolism, and general pharmacokinetics of this compound in animal models. The complexity and structural diversity of Annonaceous acetogenins present challenges for their individual pharmacokinetic analysis.

Most of the available information is derived from studies on related acetogenins or from computational predictions. For instance, a study on Annonacin, a structurally similar and widely studied acetogenin, reported that it was poorly metabolized by both rat and human hepatic phase I enzymes in vitro, suggesting that extensive first-pass metabolism may not be a major elimination pathway. researchgate.net This study also noted the general lack of pharmacokinetic data for acetogenins as a whole. researchgate.net

An in silico investigation evaluated the pharmacokinetic properties of 44 different acetogenins from Annona muricata, including this compound. bionorte.org.br The predictions suggested that most of these compounds, including this compound, would be metabolized by the cytochrome P450 enzyme CYP3A4. bionorte.org.br The study also predicted high intestinal and cutaneous absorption for these compounds. bionorte.org.br However, these are computational predictions and await confirmation from in vivo animal studies. At present, no published research details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal model.

Studies on Immunomodulatory Effects of this compound in Animal Models

There is a lack of specific in vivo studies investigating the immunomodulatory effects of the isolated compound this compound. Research in this area has primarily utilized crude or fractionated extracts from Annona muricata. These studies suggest that compounds within the plant, which would include the class of Annonaceous acetogenins, possess immunomodulatory properties.

For example, an in vivo study on the anti-tumor effects of an A. muricata extract in a 4T1 cell-induced tumor model observed a stimulation of the immune system. frontiersin.org The treatment was associated with an increase in the populations of white blood cells, T-cells, and natural killer (NK) cells. frontiersin.org Another study noted that extracts from the plant could modulate the innate immune system. ijprajournal.com Research on a different species from the same family, Annona reticulata, showed that its leaf extract produced a significant increase in the delayed-type hypersensitivity (DTH) reaction in mice, which indicates a stimulation of cell-mediated immunity. nih.gov While these findings are promising, they reflect the activity of a complex mixture of phytochemicals, and the specific contribution of this compound to these observed immunomodulatory effects in animal models remains to be elucidated.

Assessment of General Annonaceous Acetogenin Biological Effects in Animal Models

While specific in vivo data on this compound is sparse, a broader body of research on Annona muricata extracts provides a contextual framework for its potential biological activities. These studies in various animal models have demonstrated anti-inflammatory, anti-arthritic, hepatoprotective, and anti-diabetic effects, which are often attributed to the plant's rich content of acetogenins and phenolic compounds.

Anti-inflammatory and Anti-arthritic Effects: Ethanolic extracts of A. muricata leaves have shown significant anti-inflammatory activity in both acute and chronic animal models. jpionline.orgnih.gov In the xylene-induced ear edema model in mice, the extract reduced swelling. jpionline.org In a more chronic model of Complete Freund's Adjuvant (CFA)-induced arthritis in rats, the extract not only attenuated paw swelling but also significantly suppressed the levels of pro-inflammatory cytokines TNF-α and IL-1β in the arthritic tissue. jpionline.orgnih.gov Similarly, a lyophilized fruit extract demonstrated anti-inflammatory properties in the carrageenan-induced rat paw edema model. nih.gov

Hepatoprotective Effects: Several studies have highlighted the hepatoprotective potential of A. muricata extracts in rats. An aqueous extract of the leaves was effective against liver damage induced by both carbon tetrachloride (CCl4) and acetaminophen, helping to restore elevated liver enzyme markers toward normal levels. frontiersin.org Methanolic extracts of the seeds also showed hepatoprotective and antioxidant effects in alloxan-induced diabetic rats. silae.it Furthermore, lyophilized fruit pulp powder protected against paracetamol-induced liver toxicity in Sprague Dawley rats. hmdb.ca Extracts have also shown ameliorative effects against monosodium glutamate-induced hepatic injury.

Anti-diabetic Effects: The anti-diabetic properties of A. muricata extracts are well-documented in rodent models. Aqueous and ethanolic extracts from the leaves have been shown to lower blood glucose levels in rats with streptozotocin (B1681764) (STZ)-induced diabetes. herbmedpharmacol.com The proposed mechanisms include a protective action on pancreatic β-cells, restoration of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and an improvement in the lipid profile. Seed extracts have also demonstrated hypoglycemic and antioxidant effects in alloxan-induced diabetic models. silae.it

| Biological Effect | Model System | Extract Source | Key Findings | Citation(s) |

| Anti-inflammatory | Xylene-induced ear edema (mice) | Leaves (Ethanolic) | Reduction in ear edema. | jpionline.org |

| Anti-arthritic | CFA-induced arthritis (rats) | Leaves (Ethanolic) | Reduced paw volume; suppressed TNF-α and IL-1β. | nih.govjpionline.orgnih.gov |

| Hepatoprotective | CCl4 & Acetaminophen toxicity (rats) | Leaves (Aqueous) | Restoration of liver function enzymes. | frontiersin.org |

| Hepatoprotective | Paracetamol-induced toxicity (rats) | Fruit Pulp (Lyophilized) | Significant protective effect against acute liver injury. | hmdb.ca |

| Anti-diabetic | Streptozotocin-induced diabetes (rats) | Leaves (Aqueous) | Reduced blood glucose; restored antioxidant enzymes. | |

| Anti-diabetic | Alloxan-induced diabetes (rats) | Seeds (Methanolic) | Reduced blood glucose levels; hepatoprotective effects. | silae.it |

Computational Approaches in Annomuricin a Research

Molecular Docking Simulations for Annomuricin A Target Identification and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this technique has been instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Studies have shown that this compound exhibits strong binding interactions with several proteins implicated in cancer. For instance, docking simulations revealed that this compound, along with other acetogenins (B1209576) like annohexocin (B14071144) and muricatocin A, binds effectively to the anti-apoptotic protein B-cell lymphoma extra-large (Bcl-Xl). nih.govfrontiersin.org These acetogenins demonstrated better binding scores compared to known inhibitors, suggesting they could be potent natural inhibitors of Bcl-Xl. frontiersin.org The interactions primarily occur within the hydrophobic groove of Bcl-Xl, a critical region for its function in preventing apoptosis.

Further research has explored the interaction of this compound with the estrogen receptor-alpha (ERα), a key target in breast cancer therapy. wikipedia.org Docking studies confirmed that this compound fits into the ligand-binding pocket of ERα. The stability of this complex is maintained by a series of hydrophobic interactions and hydrogen bonds. Specifically, hydrophobic interactions were noted with amino acid residues such as LEU346, LEU349, LEU391, ILE424, MET522, and LEU525, while a salt bridge was formed with ARG394. wikipedia.org

Another target investigated is the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a protein associated with tumor progression. plantaedb.com this compound was docked into the binding pocket of HIF-1α, and its binding energy was calculated to determine its potential as an inhibitor. plantaedb.com

| Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

| B-cell lymphoma extra-large (Bcl-Xl) | - | -18.10 ± 1.57 (rescored GlideScore) | Not specified |

| Estrogen Receptor α (ERα) | 3ERT | - | LEU346, LEU349, LEU391, ARG394, ILE424, MET522, LEU525, TYR526 |

| Hypoxia-Inducible Factor-1α (HIF-1α) | 4z1v | -7.2 | Not specified |

Molecular Dynamics Simulations for this compound Binding Stability and Conformational Analysis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. This powerful technique simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In the study involving this compound and the Bcl-Xl protein, MD simulations were conducted for a period of 100 nanoseconds. nih.gov The results demonstrated that this compound could bind strongly and consistently within the active site of Bcl-Xl. nih.govfrontiersin.org Initial fluctuations were observed as the protein structure adapted to the ligand, after which the complex stabilized, indicating a stable and favorable binding mode. nih.gov The analysis of frames extracted from the simulation showed an average rescored GlideScore of -18.10 ± 1.57 kcal/mol, with the final frame reaching -19.15 kcal/mol, further supporting the stability of the interaction. nih.gov

While direct MD simulation studies on this compound with other targets are less common in the literature, research on related acetogenins provides valuable context. For example, MD simulations on Annomuricin E with multidrug resistance (MDR) proteins and Annonacin (B1665508) A with the ABCB1 transporter also showed that these complexes remained stable throughout the simulation period, suggesting a common characteristic for this class of compounds. nih.govwikipedia.org These studies typically analyze parameters such as root mean square deviation (RMSD), radius of gyration (Rg), and the number of hydrogen bonds over time to assess the dynamic stability of the complex.

In Silico ADMET Prediction for this compound Drug Discovery Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties at an early stage of drug discovery, helping to prioritize compounds with favorable pharmacokinetic profiles.

Several studies have performed ADMET predictions for a range of acetogenins, including this compound. One study focusing on inhibitors for Cyclin-dependent Kinase 1 (CDK1) and Cyclin-dependent Kinase 2 (CDK2) reported that this compound, along with ten other acetogenins, successfully passed Lipinski's rule of five and rule of three, which are guidelines for assessing drug-likeness. wikidata.org

However, another analysis investigating acetogenins as inhibitors of HIF-1α found that this compound and other tested compounds violated one of Lipinski's rules, specifically having a molecular weight greater than 500 g/mol . plantaedb.com This larger size can sometimes be associated with challenges in membrane permeability and bioavailability. The predictions highlight that while this compound shows promise, its relatively high molecular weight is a factor to consider in its development as a drug.

| Property | Prediction / Violation | Reference |

| Lipinski's Rule of Five | Passed | wikidata.org |

| Lipinski's Rule of Five | One violation (Molecular Weight > 500 g/mol ) | plantaedb.com |

| Rule of Three | Passed | wikidata.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hznu.edu.cn By building a predictive model, QSAR can be used to estimate the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. easychem.org

The process involves generating numerical descriptors that characterize the physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic features). These descriptors are then used as independent variables to build a model that correlates with the dependent variable (i.e., biological activity). easychem.org

While QSAR is a highly relevant tool for the optimization of natural product leads, specific QSAR models focusing on this compound and its close analogs are not extensively reported in the current scientific literature. Studies on other metabolites from Annona muricata have utilized QSAR models to predict potential biotransformations, and the general methodology has been applied to various classes of natural products. wikidata.orgfishersci.at The development of a dedicated QSAR model for this compound would require a dataset of structurally similar analogs with corresponding measured biological activities. Such a model could accelerate the discovery of derivatives with improved activity against targets like Bcl-Xl or ERα.

Virtual Screening and Lead Optimization Studies for this compound Derivatives

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net this compound and other acetogenins have been included in such screening libraries to evaluate their potential against various biological targets. For instance, a library of acetogenins from Annona muricata, including this compound, was screened against the SARS-CoV-2 spike protein. researchgate.net Similarly, a screening of 11 acetogenins was performed against CDK1 and CDK2 to identify potential lead molecules for cancer treatment. wikipedia.org

Once a "hit" or "lead" compound is identified through screening, the process of lead optimization begins. This involves the iterative design and synthesis of analogs to improve properties such as potency, selectivity, and ADMET characteristics. guidetopharmacology.org The goal is to develop a preclinical candidate with an optimal balance of these features. cenmed.com

Although this compound has been identified as a bioactive compound in these initial screenings, dedicated lead optimization studies focusing on the generation and evaluation of its derivatives are not widely published. The existing research suggests that other acetogenins, such as murihexocin A or cis-Annonacin, were sometimes identified as the most potent hits in a given screen and were thus prioritized for further analysis like MD simulations. plantaedb.comresearchgate.net Nevertheless, the structural backbone of this compound presents a valuable scaffold for future lead optimization efforts, where medicinal chemists could systematically modify its functional groups to enhance its therapeutic potential.

Future Research Directions for Annomuricin a

Discovery of Novel Biosynthetic Enzymes and Pathways for Annomuricin A Production

The biosynthesis of this compound, like other acetogenins (B1209576), is thought to originate from the polyketide pathway. frontiersin.orgnih.govresearchgate.net These compounds are essentially derivatives of long-chain fatty acids (typically C32 or C34) that undergo a series of complex enzymatic reactions. mdpi.comcore.ac.ukmdpi.com While the general pathway is hypothesized, the specific enzymes and the precise sequence of events leading to the formation of this compound's characteristic tetrahydrofuran (B95107) (THF) rings and other functional groups remain largely unknown. researchgate.netcore.ac.uk

Future research should focus on:

Identifying and characterizing the key enzymes involved in the cyclization reactions that form the THF rings. This includes polyketide synthases (PKSs), epoxidases, and cyclases.

Elucidating the stereochemical control mechanisms during biosynthesis. The specific stereochemistry of the hydroxyl and THF moieties is crucial for the biological activity of acetogenins.

Investigating the genetic basis of this compound production in Annona muricata. This involves identifying the gene clusters responsible for the biosynthesis and understanding their regulation.

Hypothetical biogenetic pathways suggest that the THF rings are formed via the epoxidation of a polyene precursor followed by cyclization. core.ac.ukmdpi.com Further evidence for this comes from the isolation of acetogenins with double bonds, which could be intermediates in these pathways. core.ac.uk

Development of Advanced Synthetic Methodologies for this compound and its Derivatives

The total synthesis of annonaceous acetogenins is a challenging endeavor due to their complex stereochemistry. mdpi.combeilstein-journals.org Several synthetic strategies have been developed for various acetogenins, often involving the convergent coupling of key fragments. beilstein-journals.orgnih.gov These approaches have been instrumental in confirming the absolute stereochemistry of natural products and providing material for biological studies. mdpi.combeilstein-journals.org

Future efforts in this area should be directed towards:

Developing more efficient and stereoselective synthetic routes to this compound. This could involve the use of novel catalysts and reaction methodologies. oup.com

Synthesizing a library of this compound derivatives with modifications at various positions. nih.gov This would allow for a systematic exploration of the structure-activity relationship (SAR) and the identification of analogs with improved properties.

Creating simplified analogs that retain the core pharmacophore but are easier to synthesize. mdpi.complos.org This could facilitate the development of new therapeutic agents.

For instance, strategies for the synthesis of acetogenin (B2873293) analogues have involved replacing the complex THF ring system with simpler ether linkages, which can sometimes retain biological activity. mdpi.comnih.gov

Exploration of Synergistic Interactions of this compound with Other Bioactive Compounds

There is growing evidence that the biological effects of plant extracts are often due to the synergistic interactions of multiple phytochemicals. nih.gov In the context of Annona muricata, studies have suggested that the combined action of acetogenins and flavonoids may be more effective than the individual compounds alone. nih.govnih.gov

Future research should investigate: